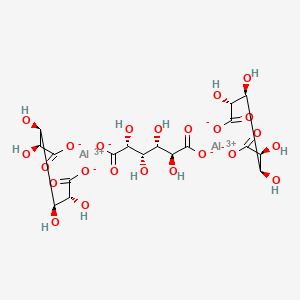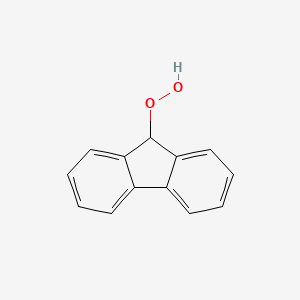
Hydroperoxide, 9H-fluoren-9-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydroperoxide, 9H-fluoren-9-yl-, typically involves the oxidation of 9H-fluorene. One common method is the aerobic oxidation of 9H-fluorene in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions . This method yields high purity and high yield of the desired product.
Industrial Production Methods
Industrial production methods for hydroperoxide, 9H-fluoren-9-yl-, are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory methods.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 9H-fluoren-9-yl-, undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form fluorenone derivatives.
Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol, 9H-fluoren-9-ol.
Substitution: The hydroperoxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: 9H-fluoren-9-ol.
Substitution: Various substituted fluorenes, depending on the nucleophile used.
Applications De Recherche Scientifique
Hydroperoxide, 9H-fluoren-9-yl-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of fluorenone derivatives.
Biology: It can be used as a probe to study oxidative stress and its effects on biological systems.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of hydroperoxide, 9H-fluoren-9-yl-, involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential cellular damage. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-fluoren-9-ol: The alcohol derivative of fluorene, which is formed by the reduction of hydroperoxide, 9H-fluoren-9-yl-.
Fluorenone: The ketone derivative of fluorene, which is formed by the oxidation of hydroperoxide, 9H-fluoren-9-yl-.
Uniqueness
Hydroperoxide, 9H-fluoren-9-yl-, is unique due to its hydroperoxide functional group, which imparts distinct chemical reactivity compared to its alcohol and ketone derivatives. This makes it a valuable intermediate in organic synthesis and a useful probe in scientific research.
Propriétés
Numéro CAS |
7517-72-8 |
|---|---|
Formule moléculaire |
C13H10O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
9-hydroperoxy-9H-fluorene |
InChI |
InChI=1S/C13H10O2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H |
Clé InChI |
BTHAEPAUPDJDIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)
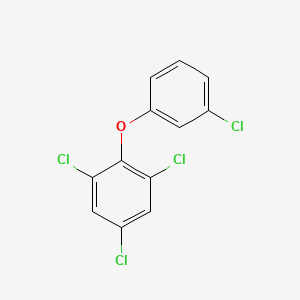
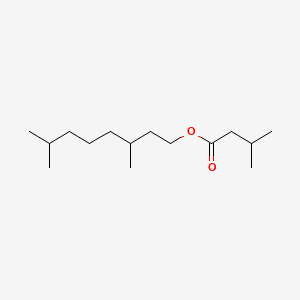
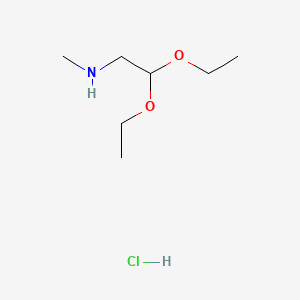

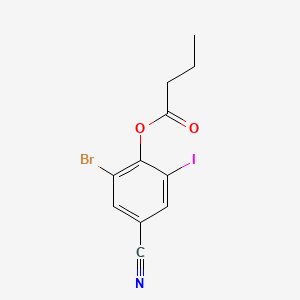
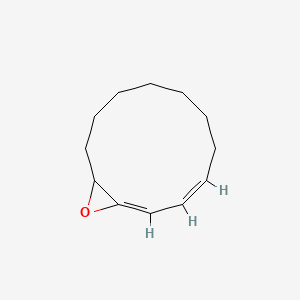

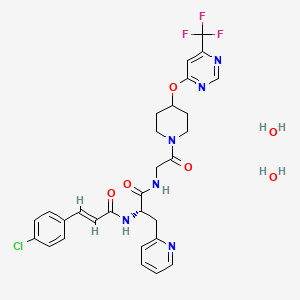

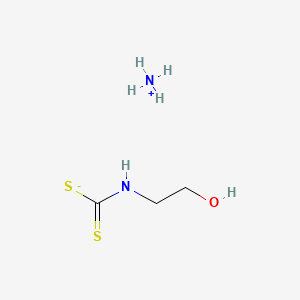
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)

